3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
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Overview
Description
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a complex organic compound that features a naphthalene ring, a phenylpyrrolidine moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the propanamide group through a series of reactions involving halogenation, nucleophilic substitution, and amide formation. The phenylpyrrolidine moiety can be introduced via a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)butanamide
- 3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)pentanamide
Uniqueness
Compared to similar compounds, 3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide may exhibit unique properties such as enhanced binding affinity to certain receptors or improved stability under specific conditions. These characteristics make it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
3-naphthalen-1-yl-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c27-24(16-15-20-10-6-9-19-8-4-5-14-23(19)20)25-18-22-13-7-17-26(22)21-11-2-1-3-12-21/h1-6,8-12,14,22H,7,13,15-18H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVXEZTHOHRLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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